(3S,4R)-3-methylpiperidin-4-ol;hydrochloride
CAS No.:
Cat. No.: VC13571712
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H14ClNO |
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Molecular Weight | 151.63 g/mol |
IUPAC Name | (3S,4R)-3-methylpiperidin-4-ol;hydrochloride |
Standard InChI | InChI=1S/C6H13NO.ClH/c1-5-4-7-3-2-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
Standard InChI Key | RRSULSNKSVBZRD-RIHPBJNCSA-N |
Isomeric SMILES | C[C@H]1CNCC[C@H]1O.Cl |
SMILES | CC1CNCCC1O.Cl |
Canonical SMILES | CC1CNCCC1O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a piperidine ring substituted with a methyl group at the 3S position and a hydroxyl group at the 4R position, forming a stereochemically defined secondary alcohol. The hydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical parameters include:
Property | Value |
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CAS Number | 1185293-84-8 |
Molecular Formula | C₆H₁₄ClNO |
Molecular Weight | 151.634 g/mol |
Exact Mass | 151.076 g/mol |
PSA (Polar Surface Area) | 32.26 Ų |
LogP | 1.1075 |
HS Code | 2933399090 |
The LogP value indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media . Its HS Code classifies it under "other compounds containing an unfused pyridine ring," with a general import tariff of 20.0% in some jurisdictions .
Synthesis and Production Methods
Industrial-Scale Considerations
Large-scale production would require optimizing:
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Catalytic Asymmetric Hydrogenation for enantiomeric excess.
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Continuous Flow Reactors to enhance yield and purity.
Applications in Pharmaceutical Research
Drug Intermediate
Piperidine derivatives are pivotal in developing neuromodulators and enzyme inhibitors. The hydroxyl and methyl groups in this compound enable hydrogen bonding and hydrophobic interactions, making it a candidate for:
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Cholinesterase Inhibitors: Potential use in Alzheimer’s disease therapeutics by modulating acetylcholine levels.
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Dopamine Receptor Ligands: Structural analogs are explored for Parkinson’s disease and schizophrenia .
Chiral Building Block
The (3S,4R) configuration is valuable for synthesizing enantiopure compounds. For example, similar structures are intermediates in EGFR inhibitors (e.g., BLU-945 for non-small cell lung cancer) .
Future Research Directions
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Enzymatic Resolution: Exploring lipases or esterases to improve stereoselectivity during synthesis.
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In Vivo Studies: Assessing pharmacokinetics and efficacy in disease models.
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Green Chemistry: Developing solvent-free or catalytic methods to reduce environmental impact.
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